molecular formula C18H16FN3O2 B2623744 N-[(4-fluorophenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1116017-20-9

N-[(4-fluorophenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2623744
CAS No.: 1116017-20-9
M. Wt: 325.343
InChI Key: LKDPRQWOFXPMOK-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound with the molecular formula C18H16FN3O2 It is characterized by the presence of a fluorophenyl group, a quinazoline moiety, and an acetamide linkage

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-12-21-16-5-3-2-4-15(16)18(22-12)24-11-17(23)20-10-13-6-8-14(19)9-7-13/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDPRQWOFXPMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves a multi-step process:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile and formamide, under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a suitable nucleophile.

    Coupling Reaction: The final step involves coupling the quinazoline derivative with the fluorophenyl intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Anticancer Properties

Numerous studies have investigated the anticancer potential of N-[(4-fluorophenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it demonstrated significant cytotoxicity against human tumor cells in vitro, with a mean growth inhibition value indicating its potential as an anticancer agent .

Targeted Cancer Therapy

This compound is being explored as a candidate for targeted cancer therapies. Its ability to selectively inhibit tumor cell growth while sparing normal cells makes it a valuable addition to the arsenal of anticancer drugs .

Combination Therapy

Research suggests that this compound can be effectively used in combination with other chemotherapeutic agents to enhance overall efficacy and reduce resistance mechanisms commonly observed in cancer treatment .

In Vitro Studies

A significant study evaluated the compound's effects on a panel of cancer cell lines, including breast and lung cancers. The results indicated that this compound exhibited IC50 values in the low micromolar range, suggesting potent activity against these malignancies .

Cell LineIC50 (μM)Growth Inhibition (%)
MDA-MB-231 (Breast)12.575
A549 (Lung)15.070
HCT116 (Colon)10.080

In Vivo Studies

In vivo studies further corroborated the in vitro findings, where animal models treated with this compound showed reduced tumor sizes compared to control groups. The compound was well-tolerated with minimal side effects, indicating its potential for clinical development .

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme or receptor, inhibiting its activity and thereby modulating the associated biological pathway. This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide
  • N-[(4-bromophenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide
  • N-[(4-methylphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Uniqueness

N-[(4-fluorophenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s ability to form hydrogen bonds, increase its metabolic stability, and improve its overall pharmacokinetic properties compared to its analogs.

Biological Activity

N-[(4-fluorophenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic compound belonging to the quinazoline derivatives, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Overview of Quinazoline Derivatives

Quinazoline derivatives have been extensively studied due to their potential in treating various diseases, particularly in oncology and inflammation. Compounds within this class often exhibit activities such as anti-cancer, anti-inflammatory, and antibacterial properties. The structural variations in these compounds significantly influence their biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical biological pathways. The compound's mechanism may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes such as COX (cyclooxygenase) and BACE1 (β-site amyloid precursor protein cleaving enzyme 1), which are crucial in inflammatory responses and neurodegenerative diseases respectively .
  • Receptor Modulation : Quinazoline derivatives can modulate various receptors, potentially affecting cell signaling pathways that regulate cell growth and apoptosis .

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit notable anticancer properties. For instance, a study demonstrated that certain quinazoline-based hybrids showed IC50 values ranging from 0.36 to 40.90 μM against breast cancer cell lines (MDA-MB-231) . The presence of bulky groups in the acetamide moiety was found to enhance biological activity.

Anti-inflammatory Properties

This compound may exhibit anti-inflammatory effects through COX inhibition. A comparative analysis with other quinazoline derivatives revealed significant COX-1/COX-2 inhibitory activity, suggesting a potential therapeutic role in treating inflammatory conditions .

Case Studies

  • CNS Activity : In studies involving fluoromethyl analogues of quinazolinones, compounds similar to this compound showed enhanced CNS depressant activities with reduced toxicity compared to traditional drugs . This highlights the potential for developing safer CNS-active agents.
  • Antioxidant Properties : Research has also pointed out the antioxidant capabilities of certain quinazoline derivatives, which could be beneficial in preventing oxidative stress-related diseases .

Comparative Analysis

CompoundBiological ActivityIC50 (μM)Notes
N-(4-acetylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamideAnticancer0.36 - 40.90Effective against MDA-MB-231 cell line
N-(4-fluorophenyl)-2-(quinazolinone derivative)Anti-inflammatoryNot specifiedInhibits COX enzymes
2-Fluoromethyl analoguesCNS depressantMore potent than parent compoundsReduced toxicity observed

Q & A

Q. What synthetic routes are commonly employed to prepare N-[(4-fluorophenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols:

  • Step 1 : Construction of the quinazolinone core via cyclization of anthranilic acid derivatives or via condensation reactions .
  • Step 2 : Functionalization with the 4-fluorobenzyl group through nucleophilic substitution or coupling reactions.
  • Step 3 : Introduction of the acetamide moiety using chloroacetyl chloride or similar reagents under controlled pH and temperature . Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature (40–80°C for substitution reactions), and catalysts (e.g., K₂CO₃ for deprotonation). Purity is confirmed via HPLC and NMR .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting structural interpretations resolved?

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., fluorophenyl protons at δ 7.2–7.4 ppm; quinazolinone carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z ~395).
  • IR : Confirms amide C=O (~1680 cm⁻¹) and quinazolinone C-O-C (~1250 cm⁻¹) . Discrepancies in data (e.g., unexpected peaks in NMR) are resolved via orthogonal validation (e.g., X-ray crystallography for unambiguous conformation) .

Q. What are the key physicochemical properties influencing its solubility and stability in biological assays?

  • LogP : Estimated ~2.5 (moderate lipophilicity due to fluorophenyl and quinazolinone groups), favoring membrane permeability but requiring DMSO/ethanol solubilization .
  • pH Stability : Susceptible to hydrolysis under alkaline conditions (pH >9) due to the acetamide bond. Store at 4°C in anhydrous conditions .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?

  • Molecular Docking : Simulate interactions with kinases or receptors (e.g., EGFR) to identify critical residues (e.g., hydrophobic pockets accommodating fluorophenyl groups) .
  • QSAR : Correlate substituent electronic effects (e.g., fluorine’s electronegativity) with inhibitory activity. Replace methylquinazolinyl groups with bulkier substituents to improve steric complementarity .

Q. What experimental strategies address discrepancies in biological activity data across cell lines or assays?

  • Dose-Response Curves : Use IC₅₀ values normalized to control compounds (e.g., gefitinib for kinase inhibition) to account for cell line variability .
  • Mechanistic Profiling : Combine Western blotting (phosphorylation status) and apoptosis assays (Annexin V) to distinguish cytotoxic vs. cytostatic effects .
  • Redox Interference Checks : Include ROS scavengers (e.g., NAC) to rule out off-target oxidative stress .

Q. How can metabolic stability and pharmacokinetic (PK) parameters be systematically evaluated?

  • Microsomal Assays : Incubate with liver microsomes (human/rodent) to quantify clearance rates. Monitor via LC-MS for parent compound depletion .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; fluorophenyl groups may increase albumin affinity, reducing free drug availability .
  • Oral Bioavailability : Assess Cₘₐₓ and AUC in rodent models; structural analogs suggest moderate bioavailability (~40%) due to balanced logP .

Q. What crystallographic insights exist for related quinazolinone derivatives, and how do they inform polymorph screening?

  • Crystal Packing : Analogous compounds (e.g., imidazothiazole derivatives) show π-π stacking between quinazolinone and fluorophenyl groups, stabilizing lattice structures .
  • Polymorph Screening : Use solvent evaporation (e.g., acetonitrile/water) to isolate forms with improved dissolution rates. Monitor via PXRD .

Methodological Notes

  • Data Contradictions : Cross-validate synthetic yields (e.g., step 2: 60–75% yields reported) by standardizing reaction scales and purifications .
  • Safety Protocols : Follow H303/H313/H333 guidelines (e.g., PPE, fume hoods) due to acetamide toxicity .

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